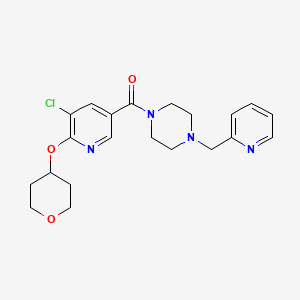
(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a pyridine ring and a piperazine ring, both of which are common structures in pharmaceutical compounds .
Physical And Chemical Properties Analysis
The compound’s physical and chemical properties such as boiling point, density, and pKa have been predicted . The boiling point is predicted to be 392.4±42.0 °C, the density is predicted to be 1.310±0.06 g/cm3 (at 20 °C; Press: 760 Torr), and the pKa is predicted to be 2.30±0.32 .Scientific Research Applications
Pharmacological Research
Cannabinoid Receptor Antagonists
Compounds structurally related to the one inquired about have been studied for their interaction with cannabinoid receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Research using molecular orbital methods and conformational analysis has provided insights into the interaction mechanisms with CB1 receptors and developed unified pharmacophore models for cannabinoid ligands (Shim et al., 2002).
Antimicrobial and Antimycobacterial Activity
Derivatives of pyridine and piperazine have shown promising results in antimicrobial and antimycobacterial activities. Nicotinic acid hydrazide derivatives have been synthesized and evaluated for their biological activities, demonstrating the versatility of pyridine-based compounds in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Chemical Synthesis and Material Science
Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as piperidines and pyridines, has been a focus of research due to their potential applications in drug development and material science. For example, the generation of 3-piperidine(methan)amines and their cyclic analogues as potential Substance P antagonists highlights the importance of these compounds in therapeutic applications (Knoops et al., 1997).
Synthesis of Anticancer and Antimicrobial Agents
The development of novel pyridine derivatives with anticancer and antimicrobial properties illustrates the ongoing research into utilizing heterocyclic compounds for medical applications. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines have shown significant potential as anticancer and antimicrobial agents (Katariya et al., 2021).
properties
IUPAC Name |
[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c22-19-13-16(14-24-20(19)29-18-4-11-28-12-5-18)21(27)26-9-7-25(8-10-26)15-17-3-1-2-6-23-17/h1-3,6,13-14,18H,4-5,7-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTHHGDFAZMYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2545206.png)

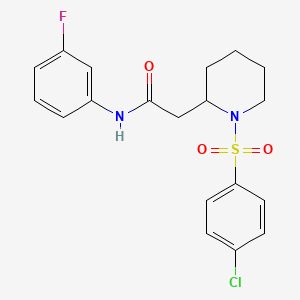
![(2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2545211.png)
![(E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2545216.png)

![N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2545219.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2545221.png)
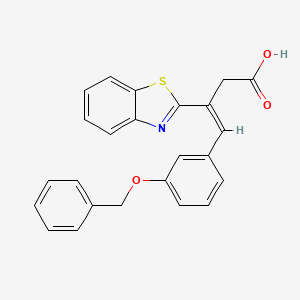
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride](/img/structure/B2545224.png)
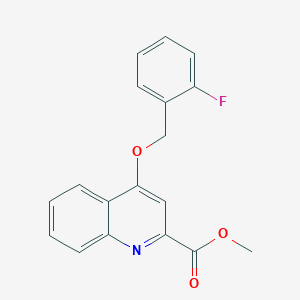
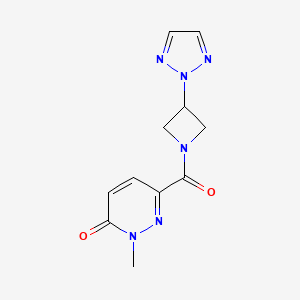
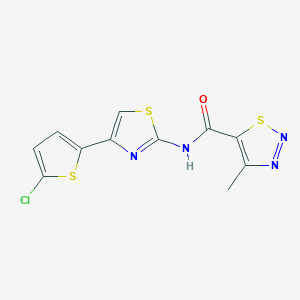
![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2545228.png)